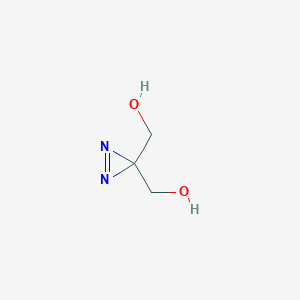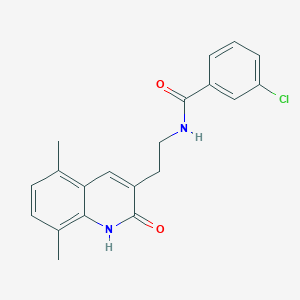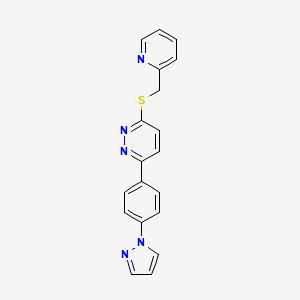
2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O2S2 and its molecular weight is 486.61. The purity is usually 95%.
BenchChem offers high-quality 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactions in Organic Chemistry
A key application of this compound involves its use in the synthesis of various heterocyclic compounds. For example, 2-Methyl-4-oxo-4 H -1-benzothiophenopyran and its analogs, including structures related to the compound , have been prepared and shown to undergo facile conversion to pyrones and pyridones under the influence of carbon nucleophiles. These substances have diverse applications, particularly in the field of organic chemistry and drug synthesis (Ibrahim, El-Shaaer, & Hassan, 2002).
Antimicrobial Properties
In the realm of microbiology, derivatives of similar compounds have been synthesized and tested for their antimicrobial activities. For instance, certain thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives exhibit notable antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Enzymatic Activity Enhancement
This compound and its derivatives are also significant in enzymology. A study reported that certain pyrazolopyrimidinyl keto-esters and their derivatives effectively increased the reactivity of cellobiase, an enzyme important in various biochemical processes (Abd & Awas, 2008).
Cancer Research
In cancer research, similar compounds have shown promise. For example, pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against topoisomerase IIα, a key enzyme in cancer cell proliferation. Some of these compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Alam et al., 2016).
Corrosion Inhibition
Interestingly, pyranpyrazole derivatives, closely related to the chemical , have been studied as corrosion inhibitors. They are particularly effective in protecting mild steel, which is widely used in industrial applications. These inhibitors work by forming an adsorbed film on the metal surface, thus preventing corrosion (Dohare et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid, which is synthesized from 2-acetylthiophene and p-toluidine. The second intermediate is 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one, which is synthesized from 2-chloro-6-phenylpyrimidine and ethyl 2-mercaptoacetate. The third intermediate is 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one, which is synthesized by coupling the first and second intermediates.", "Starting Materials": [ "2-acetylthiophene", "p-toluidine", "2-chloro-6-phenylpyrimidine", "ethyl 2-mercaptoacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid:", "Step 1: Dissolve 2-acetylthiophene (1.0 g, 7.5 mmol) and p-toluidine (1.2 g, 10 mmol) in methanol (20 mL) and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid (1.5 g, 85%) as a yellow solid.", "Synthesis of 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one:", "Step 1: Dissolve 2-chloro-6-phenylpyrimidine (1.0 g, 4.5 mmol) and ethyl 2-mercaptoacetate (1.2 g, 9 mmol) in DCM (20 mL) and add DMAP (0.1 g, 0.8 mmol) and TEA (1.5 mL, 10.8 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Wash the resulting mixture with water and brine, dry over MgSO4, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one (1.0 g, 70%) as a white solid.", "Synthesis of 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one:", "Step 1: Dissolve 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid (0.5 g, 2.0 mmol) and 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one (0.6 g, 2.0 mmol) in DCM (10 mL) and add DCC (0.6 g, 2.9 mmol) and DMAP (0.1 g, 0.8 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting mixture and wash the solid with DCM. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one (0.5 g, 60%) as a yellow solid." ] } | |
CAS番号 |
899755-10-3 |
分子式 |
C26H22N4O2S2 |
分子量 |
486.61 |
IUPAC名 |
2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H22N4O2S2/c1-17-9-11-19(12-10-17)22-14-21(23-8-5-13-33-23)29-30(22)25(32)16-34-26-27-20(15-24(31)28-26)18-6-3-2-4-7-18/h2-13,15,22H,14,16H2,1H3,(H,27,28,31) |
InChIキー |
UHWUPNFFQFTRRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CS5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)
![2-(2-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2905006.png)



![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)


![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate](/img/structure/B2905022.png)
![1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2905023.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)